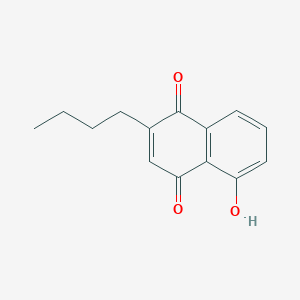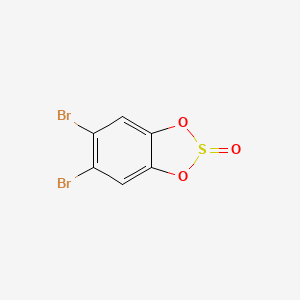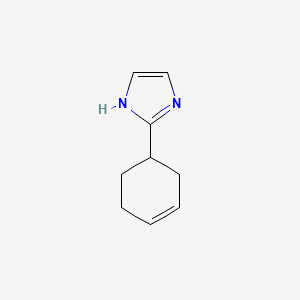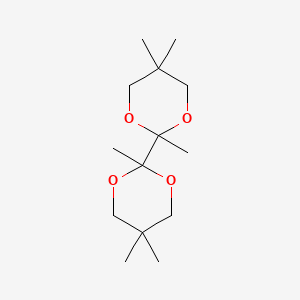
2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane is a complex organic compound characterized by its unique structure, which includes two dioxane rings and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable diols with formaldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxane oxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with other molecules, influencing their reactivity and stability. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5,5-Trimethyl-1-hexene
- 2,5,5-Trimethylheptane
Comparison
Compared to similar compounds, 2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane is unique due to its dual dioxane ring structure and multiple methyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
93720-06-0 |
|---|---|
Molekularformel |
C14H26O4 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
2,5,5-trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C14H26O4/c1-11(2)7-15-13(5,16-8-11)14(6)17-9-12(3,4)10-18-14/h7-10H2,1-6H3 |
InChI-Schlüssel |
GVGLSYALEIHHEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(OC1)(C)C2(OCC(CO2)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



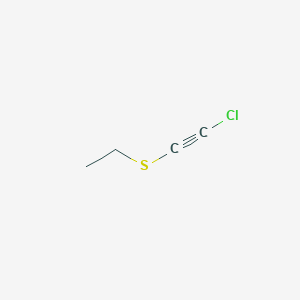

![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
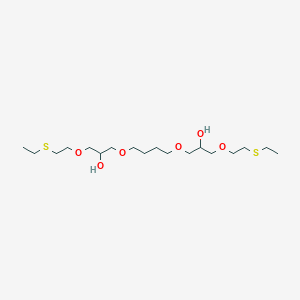
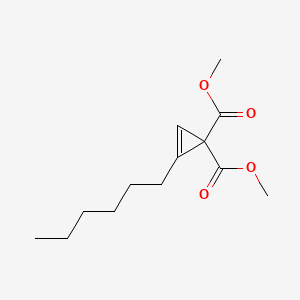
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
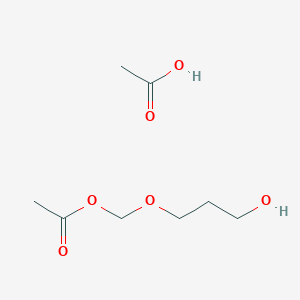
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
